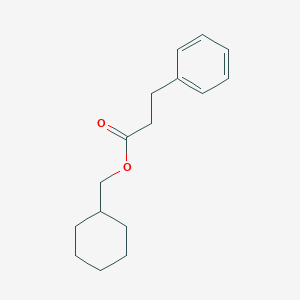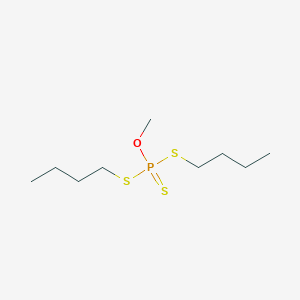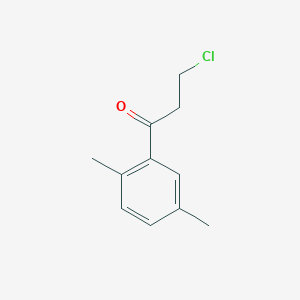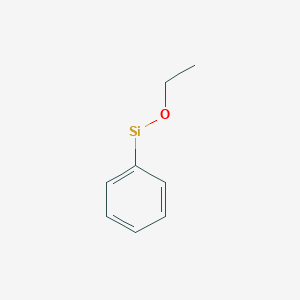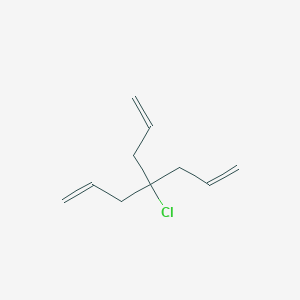
4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- is an organic compound with the molecular formula C10H15Cl. This compound is characterized by the presence of a heptadiene backbone with a chlorine atom and a propenyl group attached to the fourth carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with allyl chloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- often involves large-scale batch or continuous processes. These methods may utilize advanced catalytic systems to enhance the yield and purity of the final product. The use of high-pressure reactors and automated control systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new chemical bonds. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be compared with other similar compounds, such as:
1,6-Heptadiene: Lacks the chlorine and propenyl groups, making it less reactive in certain substitution reactions.
4-Chloro-1,6-heptadiene: Similar structure but without the propenyl group, affecting its reactivity and applications.
4-Allyl-1,6-heptadiene: Contains an allyl group instead of a propenyl group, influencing its chemical behavior.
The uniqueness of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical processes.
Eigenschaften
CAS-Nummer |
19255-03-9 |
|---|---|
Molekularformel |
C10H15Cl |
Molekulargewicht |
170.68 g/mol |
IUPAC-Name |
4-chloro-4-prop-2-enylhepta-1,6-diene |
InChI |
InChI=1S/C10H15Cl/c1-4-7-10(11,8-5-2)9-6-3/h4-6H,1-3,7-9H2 |
InChI-Schlüssel |
MSIJDNAZGXDVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CC=C)(CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



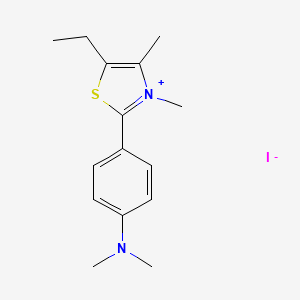
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)


